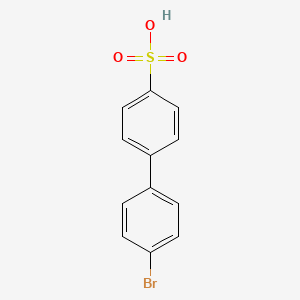

4-Bromo-4'-sulfobiphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Materials Science

The biphenyl scaffold, which consists of two phenyl rings linked by a single bond, is a fundamental structural motif in organic chemistry. chembk.com This framework is not merely a chemical curiosity; it forms the backbone of a wide range of compounds with significant applications. In organic synthesis, biphenyl derivatives are crucial intermediates for producing pharmaceuticals, agrochemicals, and dyes. vaia.com The rigidity and defined geometry of the biphenyl unit make it a valuable component in the design of liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). chembk.com

The utility of the basic biphenyl structure is often unlocked through functionalization, which involves the introduction of active chemical groups onto the phenyl rings. pressbooks.pub This modification is necessary because the parent biphenyl molecule is relatively non-reactive. pressbooks.pub

Role of Halogenated and Sulfonated Functionalities in Molecular Design

The introduction of halogen atoms and sulfonic acid groups onto the biphenyl scaffold dramatically influences the molecule's physical and chemical properties. Halogenated biphenyls, such as those containing bromine, are important intermediates in a variety of chemical reactions. nih.gov The bromine atom can serve as a reactive site for further chemical transformations, including cross-coupling reactions that are pivotal in constructing more complex molecules. google.com

Sulfonation, the addition of a sulfonic acid group (-SO3H), is a key strategy for modifying the properties of organic compounds. researchgate.net One of the most significant effects of sulfonation is the dramatic increase in water solubility, which is crucial for applications such as the development of water-soluble catalysts. researchgate.net The sulfonic acid group is also a strong electron-withdrawing group, which can alter the electronic properties of the aromatic system and influence its reactivity. google.com In the context of materials science, sulfonation is used to create proton-exchange membranes for fuel cells. lookchem.com

Overview of 4-Bromo-4'-sulfobiphenyl's Context within Biphenyl Chemistry

This compound, also known by its IUPAC name 4-(4-bromophenyl)benzenesulfonic acid, is a specific example of a bifunctional biphenyl derivative. It incorporates both a bromine atom and a sulfonic acid group, one on each of the two phenyl rings. This unique combination of functional groups suggests its potential as a versatile building block in both organic synthesis and materials science. The bromine atom provides a handle for further synthetic modifications, while the sulfonic acid group imparts properties such as increased solubility and acidity.

Below is a table summarizing the key identification and property data for this compound and a related compound, 4-bromobenzenesulfonic acid.

| Property | This compound | 4-Bromobenzenesulfonic acid |

| CAS Number | 78079-0-8 chembk.com | 98-58-8 chembk.com |

| Molecular Formula | C12H9BrO3S chemicalbook.com | C6H5BrO3S chembk.com |

| Molecular Weight | 313.17 g/mol nih.gov | 237.07 g/mol chemicalbook.com |

| Melting Point | Not available | 90-93 °C chembk.com |

| Water Solubility | Not available | 492.9 g/L at 82.3 °C chembk.com |

A plausible synthetic route to 4'-bromobiphenyl-4-sulfonic acid involves the treatment of 4-bromobiphenyl (B57062) with chlorosulfonic acid in a chloroform (B151607) solvent. acs.org The electrophilic sulfonation is expected to occur on the unsubstituted phenyl ring, as the bromine atom is a deactivating group. vaia.com

Current Research Landscape and Gaps in Understanding this compound

While the broader classes of halogenated and sulfonated biphenyls have been the subject of considerable research, specific and detailed studies on this compound are limited. Much of the available information is from chemical suppliers and patents for related compounds. vaia.comgoogle.com There is a noticeable lack of comprehensive research articles detailing the specific synthesis, characterization, and application of this particular compound.

The existing literature provides a solid theoretical framework for predicting the reactivity and potential uses of this compound. For instance, the bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. researchgate.net The sulfonic acid group suggests potential applications in catalysis or as a component in functional polymers.

However, to fully realize the potential of this compound, further research is necessary. Key areas for future investigation include:

Optimized Synthesis: Development of a high-yield, scalable, and well-documented synthetic procedure.

Detailed Characterization: Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to provide a complete structural and electronic profile.

Reactivity Studies: In-depth investigation of its reactivity at both the brominated and sulfonated positions.

Application-Oriented Research: Exploration of its utility in specific applications, such as the synthesis of novel liquid crystals, polymers for fuel cells, or as a ligand in catalysis.

The current gaps in the scientific literature represent an opportunity for new research to uncover the unique properties and potential applications of this interesting bifunctional molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

78079-08-0 |

|---|---|

Molecular Formula |

C12H9BrO3S |

Molecular Weight |

313.17 g/mol |

IUPAC Name |

4-(4-bromophenyl)benzenesulfonic acid |

InChI |

InChI=1S/C12H9BrO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16) |

InChI Key |

LCDFVKCZAKLTTD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 4 Sulfobiphenyl

Vibrational Spectroscopic Analysis for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying the characteristic vibrational modes of the functional groups and the molecular backbone of 4-Bromo-4'-sulfobiphenyl.

The infrared spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrational modes of its key functional groups: the sulfonyl (-SO₃H) and bromo (-Br) groups, as well as the biphenyl (B1667301) core.

The sulfonyl group gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-O single bond stretching vibration is expected to appear in the 900-700 cm⁻¹ region.

The bromo group attached to the aromatic ring results in a C-Br stretching vibration. This absorption is generally found in the lower frequency region of the infrared spectrum, typically between 690 and 515 cm⁻¹ researchgate.netresearchgate.netchemicalbook.com.

The biphenyl structure itself contributes to the complexity of the spectrum with several characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also expected in the 900-690 cm⁻¹ range, and their specific positions can provide information about the substitution pattern of the aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| S=O Asymmetric Stretch | 1350-1300 | Strong |

| S=O Symmetric Stretch | 1160-1120 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong, Multiple Bands |

| S-O Stretch | 900-700 | Medium |

| C-Br Stretch | 690-515 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 900-690 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the biphenyl backbone and the symmetric vibrations of the functional groups.

The aromatic ring vibrations are typically strong in the Raman spectrum. The C=C stretching modes of the phenyl rings are expected to produce prominent bands around 1600 cm⁻¹ and 1580 cm⁻¹. An intense band corresponding to the ring breathing vibration is also anticipated. Studies on substituted biphenyls have shown that the inter-ring C-C stretching mode is observed around 1285 cm⁻¹ chemicalbook.comnih.govacs.org.

The sulfonyl group's symmetric S=O stretching vibration, expected around 1160-1120 cm⁻¹, will also be Raman active. The C-Br stretching vibration (690-515 cm⁻¹) is also observable in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aromatic C=C Stretch | ~1600, ~1580 | Strong |

| Inter-ring C-C Stretch | ~1285 | Medium |

| S=O Symmetric Stretch | 1160-1120 | Medium |

| C-Br Stretch | 690-515 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule.

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The two phenyl rings are chemically distinct due to the different substituents.

The protons on the bromo-substituted ring (H-2, H-3, H-5, H-6) and the sulfo-substituted ring (H-2', H-3', H-5', H-6') will each give rise to an AA'BB' spin system, which often appears as two sets of doublets.

Protons on the bromo-substituted ring: The protons ortho to the bromine atom (H-3, H-5) will be deshielded compared to the protons meta to the bromine (H-2, H-6).

Protons on the sulfo-substituted ring: The sulfonic acid group is strongly electron-withdrawing, causing significant deshielding of the protons on this ring. The protons ortho to the sulfo group (H-3', H-5') will be shifted further downfield than the protons meta to the sulfo group (H-2', H-6').

The coupling between adjacent protons (ortho-coupling) will result in doublets with a typical coupling constant (³J) of 7-9 Hz.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ~7.5-7.7 | d | ~8-9 |

| H-3, H-5 | ~7.6-7.8 | d | ~8-9 |

| H-2', H-6' | ~7.7-7.9 | d | ~8-9 |

| H-3', H-5' | ~7.9-8.1 | d | ~8-9 |

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, a total of six distinct signals for the aromatic carbons are expected due to the symmetry of the substitution pattern (assuming free rotation around the biphenyl bond).

Carbons on the bromo-substituted ring: The carbon attached to the bromine (C-4) will be significantly shielded by the heavy atom effect, appearing at a lower chemical shift. The ipso-carbon (C-1) and the other carbons (C-2, C-3, C-5, C-6) will have distinct chemical shifts.

Carbons on the sulfo-substituted ring: The carbon attached to the sulfonic acid group (C-4') will be deshielded. The ipso-carbon (C-1') and the other carbons (C-2', C-3', C-5', C-6') will also have characteristic chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~139-141 |

| C-2, C-6 | ~128-130 |

| C-3, C-5 | ~131-133 |

| C-4 | ~121-123 |

| C-1' | ~142-144 |

| C-2', C-6' | ~127-129 |

| C-3', C-5' | ~129-131 |

| C-4' | ~145-147 |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations through-bond coupling. For this compound, COSY would show cross-peaks between the ortho-coupled protons on each aromatic ring (e.g., between H-2/H-6 and H-3/H-5, and between H-2'/H-6' and H-3'/H-5'). This helps to identify which protons belong to the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each protonated carbon will show a cross-peak with its attached proton(s). This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). HMBC is particularly powerful for establishing the connectivity across quaternary carbons and between the two aromatic rings. For instance, correlations would be expected between the protons on one ring and the ipso-carbon of the other ring, confirming the biphenyl linkage. Correlations between the protons on the sulfo-substituted ring and the carbon bearing the sulfo group (C-4') would also be observed.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Fluorine (¹⁹F) and Phosphorus (³¹P) NMR, if derivatized with relevant nuclei

No research data is publicly available on this compound that has been derivatized with fluorine or phosphorus-containing nuclei. Therefore, no experimental ¹⁹F or ³¹P NMR data can be provided.

In a hypothetical scenario where this compound were derivatized, for instance by converting the sulfonic acid group into a sulfonyl fluoride or a phosphonate ester, ¹⁹F and ³¹P NMR spectroscopy would be powerful tools for structural confirmation.

¹⁹F NMR: For a sulfonyl fluoride derivative (-SO₂F), ¹⁹F NMR would show a singlet, and its chemical shift would be characteristic of this functional group. Coupling to adjacent protons on the biphenyl ring, if observable, would provide further structural information.

³¹P NMR: For a phosphonate derivative, ³¹P NMR would reveal a signal whose chemical shift would be indicative of the electronic environment of the phosphorus atom. Proton decoupling would simplify the spectrum to a singlet, while a proton-coupled spectrum would show splitting patterns corresponding to adjacent protons.

Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Specific high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) data for this compound are not available in published literature or spectral databases.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₉BrO₃S), the expected exact masses for the primary isotopic compositions would be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 pattern in the mass spectrum, which would be a key identifier.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) would be employed to elucidate the structure of this compound by fragmenting the parent ion and analyzing the resulting fragment ions. While no specific data exists, a predicted fragmentation pathway would likely involve:

Loss of the sulfonic acid group (SO₃H) or SO₃.

Cleavage of the biphenyl C-C bond.

Loss of the bromine atom.

X-ray Crystallographic Analysis for Solid-State Molecular Conformation

No published X-ray crystallographic data for this compound exists. Therefore, definitive information on its solid-state conformation, including crystal system, space group, and precise molecular geometry, cannot be provided.

Crystal System and Space Group Determination

An X-ray crystallographic analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice and the arrangement of molecules within it. This fundamental information is currently unknown for this compound.

Bond Lengths, Bond Angles, and Dihedral Angles

A crystal structure would provide precise measurements of all bond lengths, bond angles, and dihedral angles. Of particular interest for biphenyl derivatives is the dihedral angle between the two phenyl rings, which dictates the degree of planarity of the molecule. This angle is influenced by the nature and position of the substituents and by intermolecular interactions in the crystal packing. Without experimental data, these structural parameters for this compound remain undetermined.

Intermolecular Interactions and Supramolecular Architecture

While the precise crystal structure and packing of this compound are not available in the reviewed literature, the supramolecular architecture would be dictated by a combination of intermolecular forces. The key functional groups—the biphenyl core, the bromine atom, and the sulfonic acid group—would each play a significant role in directing the self-assembly of the molecules.

Potential Intermolecular Interactions:

Hydrogen Bonding: The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor and acceptor. It is expected to form robust hydrogen bonds, either with other sulfonic acid groups (potentially leading to dimeric or catemeric structures) or with other hydrogen bond acceptors in a co-crystal. These interactions are typically the most dominant in directing the crystal packing of sulfonic acids.

π-π Stacking: The biphenyl core provides a large aromatic surface area, making π-π stacking interactions likely. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, would contribute to the stabilization of the crystal lattice. The specific geometry of the stacking (e.g., parallel-displaced or T-shaped) would depend on the electronic nature of the substituents.

Without experimental crystallographic data, a definitive description of the supramolecular architecture remains speculative. The interplay of these various non-covalent interactions would determine the final three-dimensional arrangement of the molecules in the solid state.

Chiroptical Properties and Stereochemical Investigations (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, chiral derivatives of this compound could be designed, and their stereochemical properties would be of significant interest.

Chirality could be introduced in several ways, for instance, by atropisomerism. If bulky substituents were introduced at the ortho positions of the biphenyl linkage, rotation around the central C-C bond could be restricted, leading to stable, non-superimposable atropisomers. These atropisomers would be enantiomers and would exhibit chiroptical activity.

Studies on related chiral biphenyl systems have demonstrated the utility of chiroptical spectroscopy in determining their absolute configuration. For example, the sign of the Cotton effect in the circular dichroism (CD) spectrum can often be correlated with the helicity of the biphenyl core.

In the context of chiral derivatives of this compound, chiroptical studies would be invaluable for:

Determining Absolute Configuration: Establishing the absolute stereochemistry of the chiral centers or the atropisomeric axis.

Conformational Analysis: Probing the conformational preferences of the molecule in solution.

Investigating Supramolecular Chirality: Understanding how chirality is transferred from the molecular level to the supramolecular level in self-assembled structures.

Chemical Transformations and Mechanistic Investigations of 4 Bromo 4 Sulfobiphenyl

Reactivity of the Bromo Substituent

The chemical reactivity of 4-Bromo-4'-sulfobiphenyl is dominated by the chemistry of the carbon-bromine (C-Br) bond. The bromine atom is a good leaving group in various substitution and coupling reactions. Its reactivity is modulated by the electronic properties of the biphenyl (B1667301) system and, most notably, the sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻) group at the 4'-position. This group is strongly electron-withdrawing, which can influence the electron density of the entire aromatic system and affect the mechanisms and rates of reactions at the C-Br bond.

Nucleophilic Aromatic Substitution Reactions

Therefore, this compound is expected to be relatively unreactive toward traditional SₙAr reactions under standard conditions. Forcing conditions, such as high temperatures, high pressures, and very strong nucleophiles, would likely be required to achieve any substitution, and such reactions may be accompanied by side reactions. The reaction is generally unfavorable compared to metal-catalyzed pathways.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are the most versatile and widely used methods for the functionalization of aryl halides. researchgate.net The C-Br bond in this compound is an ideal handle for these transformations. A key challenge in applying these methods is the compound's high polarity and potential solubility in aqueous media, which necessitates careful selection of catalysts, ligands, and solvent systems. Water-soluble phosphine (B1218219) ligands, such as TPPTS (3,3′,3′′-Phosphanetriyltris(benzenesulfonic acid) trisodium (B8492382) salt), have been developed to facilitate such reactions in aqueous or biphasic systems. mdpi.com

Palladium-Catalyzed Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed reactions are cornerstones of modern organic synthesis and would be the primary methods for functionalizing the C-Br bond of this compound. The general mechanism for these reactions involves a catalytic cycle beginning with the oxidative addition of the aryl bromide to a Pd(0) species. wikipedia.org

Heck Reaction : The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. researchgate.netorganic-chemistry.org The reaction of this compound with an alkene (e.g., styrene (B11656) or an acrylate) would be catalyzed by a palladium source like Pd(OAc)₂ and a phosphine ligand, in the presence of a base. researchgate.netwikipedia.org Given the substrate's polarity, a polar aprotic solvent like DMF or DMAc, or an aqueous system with a phase-transfer catalyst or a water-soluble ligand, would likely be employed. mdpi.com

Sonogashira Reaction : This reaction forms a C-C bond between the aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. researchgate.netnih.gov For this compound, a successful Sonogashira coupling would yield a 4-alkynyl-4'-sulfobiphenyl derivative. Copper-free variants have also been developed, which could be advantageous. rsc.org The choice of a hydrophilic ligand, such as the sulfonated sXPhos, could be beneficial for achieving good yields in aqueous solvent systems. acs.org

Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. semanticscholar.orgnih.gov The reaction is catalyzed by a palladium complex with a sterically bulky phosphine ligand (e.g., XPhos, t-BuXPhos) and requires a strong base like sodium tert-butoxide. semanticscholar.orgnih.gov Reacting this compound with various amines via this method would produce a range of 4-amino-4'-sulfobiphenyl derivatives. The presence of the acidic sulfonic acid proton would need to be considered, as it would be neutralized by the strong base used in the reaction. Recent studies have shown that Buchwald-Hartwig aminations can be successfully performed in aqueous media, which would be highly relevant for this water-soluble substrate. researchgate.netnih.govnih.govacs.org

Copper-Catalyzed Reactions (e.g., Ullmann Coupling)

The Ullmann reaction is a classical copper-catalyzed method for forming carbon-carbon (biaryl synthesis) or carbon-heteroatom bonds. acs.orgwikipedia.org

Ullmann Condensation : This refers to the coupling of an aryl halide with alcohols, amines, or thiols. wikipedia.org For example, reacting this compound with a phenol (B47542) or an amine in the presence of a copper catalyst (often Cu(I) salts like CuI) and a base at high temperatures would yield aryl ethers or aryl amines, respectively. organic-chemistry.orgwikipedia.org Modern protocols often use ligands like 1,10-phenanthroline (B135089) to facilitate the reaction under milder conditions. nih.gov This reaction is an alternative to the palladium-catalyzed Buchwald-Hartwig amination.

Symmetrical Ullmann Coupling : The classic Ullmann reaction involves the self-coupling of an aryl halide using stoichiometric copper powder at high temperatures to form a symmetric biaryl. byjus.com Subjecting this compound to these conditions would be expected to produce 4,4''-disulfo-p-quaterphenyl. However, this reaction is often plagued by harsh conditions and moderate yields. acs.org

Reductive Debromination Pathways

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst and a base like NaOH or triethylamine (B128534) to neutralize the HBr byproduct) or using hydride reagents. Another approach is through a palladium-catalyzed reduction, where a hydride source (e.g., formic acid or its salts) is used in the presence of a palladium catalyst. This process can sometimes occur as a side reaction during palladium-catalyzed cross-coupling reactions if reaction conditions are not optimal. nih.gov

Lithiation and Grignard Reagent Formation for Carbon-Carbon Bond Formation

The formation of organometallic reagents like organolithiums or Grignard reagents provides a powerful method for C-C bond formation through subsequent reaction with electrophiles.

Lithiation : The direct reaction of this compound with magnesium metal to form a Grignard reagent is incompatible with the acidic proton of the sulfonic acid group. The Grignard reagent, being a very strong base, would instantly be quenched by this proton. mdpi.comu-szeged.hu To form the Grignard reagent, the sulfonic acid would first need to be protected, for example, as a sulfonyl chloride or a sulfonate ester. Even with a protected group, the polarity of the molecule could complicate the reaction, which typically requires anhydrous ether solvents like THF or diethyl ether. mdpi.com

Grignard Reagent Formation : Similar to Grignard formation, the direct lithiation of this compound using strong bases like n-butyllithium (n-BuLi) is precluded by the acidic sulfonic acid proton. The primary reaction would be an acid-base neutralization. Halogen-lithium exchange (e.g., using t-BuLi at low temperatures) on a protected version of the molecule (e.g., a sulfonate ester) would be a more viable, though still challenging, pathway to generate the corresponding aryllithium species. bldpharm.com This lithiated intermediate could then react with various electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.

Reactivity of the Sulfonic Acid Group

The sulfonic acid group is a strong acid and its chemistry is dominated by reactions at the sulfur atom and its acidic proton. These transformations are crucial for converting this compound into various derivatives with tailored properties.

The sulfonic acid moiety of this compound can be readily converted into a more reactive sulfonyl chloride derivative. This transformation is a cornerstone for synthesizing sulfonamides and sulfonate esters. The most common method involves treating the sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The resulting 4'-bromo-[1,1'-biphenyl]-4-sulfonyl chloride is a key intermediate. It can subsequently react with various nucleophiles. For instance, reaction with alcohols in the presence of a base yields the corresponding sulfonate esters. This two-step process allows for the introduction of a wide variety of ester groups onto the biphenyl scaffold.

| Reagent | Product Type | Typical Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | Sulfonyl chloride | Heating, often with a catalytic amount of DMF |

| Phosphorus pentachloride (PCl₅) | Sulfonyl chloride | Room temperature or gentle heating |

| Alcohol (R'OH) / Base | Sulfonate ester | Reaction of the sulfonyl chloride with an alcohol in the presence of a base like pyridine |

This interactive table summarizes common reagents for the derivatization of the sulfonic acid group.

As a strong acid, this compound readily forms salts upon reaction with bases. wikipedia.org Neutralization with alkali metal hydroxides (e.g., NaOH) or carbonates (e.g., Na₂CO₃) yields the corresponding water-soluble sodium sulfonate salt. thieme-connect.debritannica.com The formation of salts with organic amines is also a common reaction, often used for purification, as the resulting ammonium (B1175870) salts may have distinct solubility properties. google.com

The sulfonation of aromatic rings is a reversible electrophilic aromatic substitution reaction. wikipedia.org Consequently, the sulfonic acid group can be removed from this compound under specific conditions, a process known as desulfonation. wikipedia.orgsyntheticmap.com This reaction is typically achieved by heating the sulfonic acid in the presence of a dilute aqueous acid, such as sulfuric acid or phosphoric acid, or by treatment with superheated steam. youtube.comgoogle.comyoutube.com

The mechanism involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide (SO₃), which is the reverse of the sulfonation mechanism. syntheticmap.comyoutube.com The equilibrium is driven towards the desulfonated product by the removal of SO₃ or by using a large excess of water. wikipedia.org This reaction can be synthetically useful, as the sulfonic acid group can be employed as a temporary protecting or directing group and then removed at a later stage of a synthetic sequence. wikipedia.orgyoutube.com The rate of desulfonation is dependent on factors such as temperature and acid concentration. researchgate.net

Reaction Kinetics and Mechanistic Pathways Elucidation

The elucidation of reaction kinetics and mechanistic pathways for transformations involving this compound would heavily rely on understanding the influence of its substituents on the stability of intermediates and transition states. The bromine atom and the sulfonyl group exert opposing electronic effects on the biphenyl system. The bromine atom is deactivating yet ortho-, para-directing for electrophilic aromatic substitution, while the sulfonic acid group is a strong electron-withdrawing and meta-directing group. In nucleophilic aromatic substitution or cross-coupling reactions at the carbon-bromine bond, the electron-withdrawing nature of the sulfonyl group is expected to play a significant role.

A key transformation for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a versatile method for forming carbon-carbon bonds. The mechanism of this reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the biaryl product.

The rate-determining step is often the oxidative addition, and its transition state is influenced by the electronic nature of the substituents on the aryl bromide. For this compound, the strongly electron-withdrawing sulfonyl group (-SO₃H) at the 4'-position is expected to facilitate the oxidative addition step. This is because the electron-withdrawing group polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst.

Table 1: Hypothetical Relative Activation Energies for the Oxidative Addition Step in the Suzuki-Miyaura Reaction of Substituted 4-Bromobiphenyls

| Substituent at 4'-position | Electronic Effect | Expected Relative Activation Energy (kcal/mol) |

| -OCH₃ | Electron-donating | 18.5 |

| -H | Neutral | 17.2 |

| -CN | Electron-withdrawing | 16.1 |

| -SO₃H | Strongly electron-withdrawing | < 16.1 |

Note: The values for -OCH₃, -H, and -CN are illustrative and based on general trends observed for substituted aryl halides. The value for -SO₃H is a qualitative prediction.

The transition state for the oxidative addition would involve the palladium atom inserting into the C-Br bond. The stabilization of this transition state is enhanced by the electron-withdrawing sulfonyl group, which can delocalize the partial negative charge that develops on the aryl ring during the process.

The choice of solvent can significantly impact the rates and selectivity of chemical reactions involving polar or charged species. In the context of transformations of this compound, particularly those involving ionic intermediates or transition states, solvent effects are expected to be pronounced.

For instance, in nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromine atom, the reaction mechanism can proceed through a Meisenheimer complex, which is a negatively charged intermediate. The stability of this complex is highly dependent on the polarity of the solvent.

According to the Hughes-Ingold rules, an increase in solvent polarity will accelerate reactions where the transition state is more charged than the reactants. chemrxiv.org In a hypothetical SNAr reaction of this compound with a charged nucleophile, the transition state leading to the Meisenheimer complex would have a more dispersed charge. However, if the starting materials are neutral, a more polar solvent would stabilize the charged transition state, thereby increasing the reaction rate.

The solubility of this compound, which contains a polar sulfonic acid group, will also be a critical factor in solvent selection. Protic solvents like water and alcohols can solvate the sulfonyl group through hydrogen bonding, which could affect its electronic influence on the reaction center. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also effective at solvating polar and charged species and are commonly used in cross-coupling and nucleophilic substitution reactions.

Table 2: Expected Relative Rate Constants for a Hypothetical SNAr Reaction of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate Constant (krel) |

| Toluene (B28343) | 2.4 | Nonpolar aprotic | 1 |

| Tetrahydrofuran (THF) | 7.6 | Polar aprotic | 10 |

| Acetonitrile (B52724) | 37.5 | Polar aprotic | 100 |

| Dimethylformamide (DMF) | 36.7 | Polar aprotic | 500 |

| Dimethyl sulfoxide (DMSO) | 46.7 | Polar aprotic | 1000 |

| Methanol (B129727) | 32.7 | Polar protic | Variable* |

In protic solvents, the solvation of the nucleophile can also significantly affect the reaction rate, sometimes leading to a decrease in nucleophilicity and a slower reaction rate compared to polar aprotic solvents.

Applications of 4 Bromo 4 Sulfobiphenyl in Advanced Materials Science

Precursor for Functional Organic Materials

4-Bromo-4'-sulfobiphenyl is a key intermediate in the synthesis of a variety of functional organic materials. The biphenyl (B1667301) structure provides a rigid and linear scaffold, which is a desirable characteristic for many advanced materials. The presence of the bromine atom and the sulfonic acid group at opposite ends of the molecule allows for selective chemical modifications, making it a versatile building block for complex molecular architectures.

Role in the Synthesis of Liquid Crystal Monomers and Materials

Biphenyl derivatives are widely recognized for their use in the synthesis of liquid crystals due to their rigid, rod-like structure, which encourages the formation of liquid crystalline phases. nbinno.com The compound 4-bromobiphenyl (B57062) is a known intermediate in the production of liquid crystals. google.comgoogle.com The bromo group serves as a convenient point for introducing various terminal groups through coupling reactions, which allows for the fine-tuning of the material's mesophase behavior and electro-optical properties. nbinno.com

While direct references to this compound in liquid crystal synthesis are not abundant, the core 4-bromobiphenyl structure is a well-established precursor. whiterose.ac.ukgoogle.com The addition of a sulfonic acid group could potentially be leveraged to introduce specific properties. For instance, the sulfonic acid group could be used to create liquid crystals with amphiphilic character or to provide a site for further functionalization to produce more complex liquid crystal architectures.

Intermediacy in the Development of Small Molecule Semiconductor Building Blocks

In the field of organic electronics, small-molecule organic semiconductors are of great interest for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). illinois.edunih.gov The performance of these devices is highly dependent on the molecular structure of the semiconductor. Biphenyl-containing molecules are often used as building blocks for these materials. nbinno.com Halogenated biphenyls, such as 4-bromo-4'-iodobiphenyl, are valuable intermediates in the synthesis of organic semiconductors and photovoltaic devices. samaterials.comsamaterials.co.ukchemimpex.com The halogen atoms provide reactive sites for creating larger conjugated systems, which are essential for efficient charge transport. nbinno.com

The incorporation of a sulfonic acid group, as in this compound, could offer a strategic advantage in the development of new semiconductor materials. This functional group can enhance the solubility of the molecule, which is beneficial for solution-based processing of semiconductor thin films. illinois.edu Furthermore, the electron-withdrawing nature of the sulfonic acid group could be used to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), of the resulting semiconductor.

Scaffold for Polymeric Materials with Tunable Properties

The synthesis of polymers with specific, tunable properties is a major focus of materials science. Sulfonated aromatic polymers, particularly those with a poly(phenylene) backbone, are of interest for various applications, including as proton exchange membranes (PEMs) for fuel cells. rsc.orgmdpi.com The biphenyl unit in these polymers provides excellent thermochemical stability due to the high bond dissociation energy of the phenyl-phenyl bond. rsc.org

The introduction of sulfonic acid groups into the polymer structure is crucial for applications such as PEMs, as these groups facilitate proton transport. mdpi.comresearchgate.net this compound can be envisioned as a monomer in the synthesis of such polymers. The sulfonic acid group provides the desired functionality, while the bromo group can be used as a handle for polymerization reactions, such as Suzuki or Heck coupling, to form the polymer backbone. nih.gov By copolymerizing this monomer with other aromatic monomers, the properties of the resulting polymer, such as ion exchange capacity (IEC), water uptake, and proton conductivity, can be precisely controlled.

Below is a table summarizing the properties of different sulfonated polymers, illustrating how the incorporation of sulfonic acid groups affects their characteristics.

| Polymer Type | Ion Exchange Capacity (IEC) (meq./g) | Water Uptake (%) | Proton Conductivity (mS/cm) | Thermal Stability |

| Sulfonated Poly(methylisatin biphenylene) | 1.59 - 1.98 | 32.72 - 57.30 | 72.1 - 109.2 | High |

| Sulfonated Poly(phenylene) | 1.04 - 2.07 | 36.5 - 69.4 | 58.7 - 101.9 | High |

| Sulfonated Polyimides | Not specified | High | High | High |

| Multiblock Sulfonated Poly(arylene ether)s | 0.95 - 2.29 | 40 - >400 | Up to 320 | Excellent |

This table is a compilation of data from various sources on sulfonated polymers and is intended to be illustrative of the range of properties achievable. mdpi.comdaneshyari.comcore.ac.uk

Catalytic Applications and Ligand Design

The unique chemical structure of this compound also lends itself to applications in catalysis. The sulfonic acid group can act as a catalytic site, while the biphenyl scaffold can be incorporated into more complex ligand structures for metal-catalyzed reactions.

Role in Heterogeneous Catalysis as a Support or Active Site Modifier

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reuse. d-nb.infostarbons.com Solid acid catalysts are an important class of heterogeneous catalysts, and sulfonic acid-functionalized materials are a promising alternative to corrosive liquid mineral acids. mdpi.comrsc.orgorgchemres.orgnih.gov

Arenesulfonic acid groups can be immobilized on solid supports, such as silica (B1680970) or porous organic polymers, to create stable and reusable heterogeneous catalysts. mdpi.com The phenyl group in arenesulfonic acids contributes to a higher stability of the catalyst compared to those with propyl sulfonic linkers, particularly in the presence of water. mdpi.com this compound could serve as a precursor for such catalysts. The sulfonic acid group would provide the acidic catalytic sites, while the bromo group could be used to chemically anchor the molecule to a solid support. This would result in a solid material with accessible and stable acidic sites for a variety of organic transformations.

Design of Ligands for Homogeneous Catalysis Incorporating the Sulfobiphenyl Moiety

In homogeneous catalysis, the design of the ligand that coordinates to the metal center is crucial for controlling the activity and selectivity of the catalyst. nih.govmdpi.com Biphenyl sulfonic acid ligands have been successfully employed in palladium-catalyzed C-N cross-coupling reactions of aryl halides with anilines and secondary amines. nih.gov These ligands have shown significant improvements over existing methods, particularly concerning the ease of removal of the palladium catalyst after the reaction. nih.gov

The sulfobiphenyl moiety is a key component of these ligands. This compound can be a starting material for the synthesis of a variety of such ligands. The sulfonic acid group can be used to tune the solubility of the resulting metal complex, which can be advantageous for catalyst separation. The bromo group can be converted into other functional groups, such as a phosphine (B1218219), which can then coordinate to a metal center. The ability to modify both the bromo and the sulfo ends of the molecule allows for the creation of a diverse library of ligands with tailored steric and electronic properties for a wide range of catalytic applications. imperial.ac.ukresearchgate.net

The following table presents a conceptual overview of the application of biphenyl sulfonic acid ligands in catalysis.

| Catalytic Reaction | Metal | Ligand Type | Key Advantage |

| C-N Cross-Coupling | Palladium | Biphenyl Sulfonic Acid | Improved catalyst removal |

| Suzuki-Miyaura Coupling | Palladium | Phosphine-based ligands (can be derived from bromobiphenyls) | High efficiency in C-C bond formation |

| Heck Coupling | Palladium | Phosphine-based ligands (can be derived from bromobiphenyls) | Versatile for C-C bond formation |

This table is based on the general application of biphenyl-based ligands in catalysis. nih.govresearchgate.net

Development of Optoelectronic Materials

There is currently no available research detailing the integration or application of this compound in the development of optoelectronic materials.

Integration into Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs)

No studies have been identified that report the use of this compound as a component in the fabrication of Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs). Consequently, there is no data on its performance or impact in such devices.

Application in Adsorption and Separation Technologies

Information regarding the application of this compound in adsorption and separation technologies is not present in the reviewed scientific and technical databases.

Functionalization of Sorbents for Specific Analytes

There are no published findings on the use of this compound to functionalize sorbents for the targeted adsorption of specific analytes.

Membrane Science Applications

Similarly, the role of this compound in membrane science, including its potential incorporation into separation membranes, remains undocumented in the available literature.

Computational and Theoretical Studies of 4 Bromo 4 Sulfobiphenyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) has become a primary method for studying the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. mdpi.comnih.gov For 4-Bromo-4'-sulfobiphenyl, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. mdpi.comsemanticscholar.org

These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The process involves finding the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable conformation. mdpi.com Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken charges. tci-thaijo.org The MEP map, in particular, is valuable for identifying electron-rich and electron-poor regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p)) Note: This table contains representative data that would be generated from such a calculation.

| Property | Calculated Value | Unit |

| Total Energy | -4521.87 | Hartree |

| Dipole Moment | 5.82 | Debye |

| C-Br Bond Length | 1.91 | Å |

| C-S Bond Length | 1.78 | Å |

| S=O Bond Length | 1.45 | Å |

| Inter-ring C-C Bond | 1.49 | Å |

| Inter-ring Dihedral Angle | 38.5 | Degrees |

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational approach to studying molecular orbitals (MOs) without empirical parameters. ajchem-a.com Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govmdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com These calculations help elucidate the charge transfer characteristics within the this compound molecule. nih.gov

Table 2: Predicted Molecular Orbital Properties of this compound Note: This table contains representative data that would be generated from such a calculation.

| Parameter | Value | Unit |

| HOMO Energy | -7.15 | eV |

| LUMO Energy | -1.88 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.27 | eV |

| Ionization Potential (I) | 7.15 | eV |

| Electron Affinity (A) | 1.88 | eV |

| Electronegativity (χ) | 4.515 | eV |

| Chemical Hardness (η) | 2.635 | eV |

Conformational Analysis and Energy Landscapes

The biphenyl (B1667301) core of this compound allows for rotation around the central carbon-carbon single bond. This rotation gives rise to different spatial arrangements, or conformers, each with a distinct energy. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle between the two phenyl rings.

By systematically rotating this bond and calculating the energy at each step using methods like DFT, a potential energy landscape can be constructed. researchgate.net This landscape reveals the energy barriers to rotation and identifies the most stable conformer (the global minimum) as well as any other low-energy stable structures (local minima). researchgate.net For substituted biphenyls, the lowest energy conformation is typically a non-planar, twisted structure, resulting from a balance between the stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between the ortho-hydrogens and the substituents.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be used to interpret and validate experimental data.

The vibrational modes of this compound can be calculated using DFT. nih.gov These calculations yield a set of vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectroscopy. researchgate.netcardiff.ac.uk The theoretical spectra are generated by plotting these frequencies and intensities, often after applying a scaling factor to the calculated frequencies to better match experimental results. researchgate.net

This computational approach is invaluable for assigning specific absorption bands in experimental IR and Raman spectra to particular molecular motions, such as C-H stretching, C=C ring vibrations, C-S stretching, and the characteristic vibrations of the sulfonate group. researchgate.netresearchgate.net The potential energy distribution (PED) analysis can be performed to quantify the contribution of individual bond stretches, bends, and torsions to each vibrational mode. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common and reliable approach for this purpose. semanticscholar.orgliverpool.ac.uk

The calculation provides theoretical chemical shift values for each unique hydrogen and carbon atom in the molecule. These predicted values are then compared to experimental spectra. A strong correlation between the calculated and observed shifts serves to confirm the proposed molecular structure and helps in the unambiguous assignment of signals in the experimental NMR spectrum. researchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Note: This table contains representative data that would be generated from such a calculation, referenced against a standard like TMS.

| Atom Position (Biphenyl Ring) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C4 (C-Br) | 123.5 | - |

| C3, C5 | 132.8 | 7.65 |

| C2, C6 | 128.9 | 7.50 |

| C1 | 139.2 | - |

| C4' (C-S) | 145.1 | - |

| C3', C5' | 127.5 | 7.95 |

| C2', C6' | 129.6 | 7.60 |

| C1' | 138.8 | - |

Reaction Pathway Modeling and Transition State Identification

Computational modeling is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. This involves identifying the most energetically favorable pathways, including the reactants, products, intermediates, and the transition states that connect them.

The elucidation of reaction mechanisms for a molecule like this compound would typically begin with the use of quantum mechanical methods, most notably Density Functional Theory (DFT). DFT offers a good balance between computational cost and accuracy for systems of this size. Researchers would model potential reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the sulfonate group.

For instance, to study the further sulfonation or desulfonation of this compound, a computational chemist would:

Define the Reactants and Products: The starting geometry of this compound and the presumed product(s) would be constructed.

Geometry Optimization: The three-dimensional structures of the reactant and product molecules would be optimized to find their lowest energy conformations.

Transition State Search: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method would be used to locate the transition state structure connecting the reactants and products. This transition state represents the highest energy point along the reaction coordinate.

Frequency Analysis: A frequency calculation is performed on all optimized structures. For reactants, intermediates, and products, all calculated vibrational frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products on the potential energy surface.

These calculations would reveal the step-by-step process of the reaction, including the formation of any intermediates, such as sigma complexes (arenium ions) in the case of electrophilic substitution. nih.gov

Table 1: Hypothetical Energy Profile for Electrophilic Nitration of this compound

This table illustrates the kind of data that would be generated from a DFT study on the nitration of this compound, showing the relative energies of the different species involved in the reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + NO₂⁺ | 0.0 |

| Transition State 1 (ortho to -SO₃H) | Formation of the ortho sigma complex | +18.5 |

| Intermediate 1 (ortho sigma complex) | NO₂ group attached ortho to the sulfonate | +10.2 |

| Transition State 2 (meta to -SO₃H) | Formation of the meta sigma complex | +22.1 |

| Intermediate 2 (meta sigma complex) | NO₂ group attached meta to the sulfonate | +15.8 |

| Product (ortho-nitro derivative) | 4-Bromo-2-nitro-4'-sulfobiphenyl | -5.3 |

| Product (meta-nitro derivative) | 4-Bromo-3-nitro-4'-sulfobiphenyl | -3.1 |

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. This is achieved by analyzing the electronic structure of the molecule.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. A harder molecule is less reactive.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index measures the propensity of a species to accept electrons.

Local Selectivity Descriptors: To predict where a reaction is most likely to occur on the molecule (regioselectivity), local descriptors are used.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most electrophilic and nucleophilic sites. For an electrophilic attack, the site with the highest value of the Fukui function f- is favored.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the sulfonate group's oxygen atoms and the phenyl rings, indicating sites for electrophilic attack, while the area around the carbon atom bonded to bromine might show a region of positive potential, making it a potential site for nucleophilic attack or metal insertion in cross-coupling reactions.

Table 2: Illustrative Global Reactivity Descriptors for Substituted Biphenyls (Calculated at B3LYP/6-31G level)*

This table provides a hypothetical comparison of global reactivity descriptors for this compound and related molecules.

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

| Biphenyl | -6.25 | -0.18 | 3.04 | 1.98 |

| 4-Bromobiphenyl (B57062) | -6.40 | -0.45 | 2.98 | 2.25 |

| 4-Sulfobiphenyl | -6.85 | -1.10 | 2.88 | 3.09 |

| This compound | -6.98 | -1.25 | 2.87 | 3.31 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net An MD simulation for this compound would provide insights into its conformational dynamics, solvation, and interactions with other molecules.

The process for setting up an MD simulation would involve:

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, or OPLS) would be chosen to describe the potential energy of the system. The force field consists of parameters that define bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

System Setup: A simulation box would be created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water) to mimic a solution environment.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated at the target pressure to achieve a stable state.

Production Run: After equilibration, the simulation is run for a significant period (nanoseconds to microseconds), during which the positions and velocities of all atoms are recorded at regular intervals.

Analysis of the resulting trajectory can reveal:

Conformational Preferences: The dihedral angle between the two phenyl rings is a key characteristic of biphenyls. scivisionpub.com MD simulations can determine the preferred distribution of this angle in solution, which can be influenced by the bulky bromo and sulfo substituents.

Solvation Structure: The simulation can show how solvent molecules, such as water, arrange themselves around the solute. This is particularly relevant for the hydrophilic sulfonate group and the more hydrophobic brominated ring.

Intermolecular Interactions: If other molecules are included in the simulation box, MD can be used to study aggregation behavior or the binding of this compound to a target protein or surface.

Table 3: Example Output from a Molecular Dynamics Simulation of this compound in Water

This table presents the type of quantitative data that can be extracted from an MD trajectory to characterize the behavior of the molecule in a solvent.

| Property | Description | Simulated Value |

| Average Biphenyl Dihedral Angle (°) | The average torsion angle between the two phenyl rings. | 48.5 ± 5.2 |

| Solvent Accessible Surface Area (SASA) (Ų) | The surface area of the molecule accessible to the solvent. | 350.7 |

| Radial Distribution Function (g(r)) for SO₃⁻-Water | Peak distance indicating the primary hydration shell around the sulfonate group. | 2.8 Å |

| Self-Diffusion Coefficient (x10⁻⁵ cm²/s) | A measure of the translational mobility of the molecule in the solvent. | 1.25 |

Advanced Analytical Methodologies Employing 4 Bromo 4 Sulfobiphenyl

Use as a Reference Standard in Complex Mixture Analysis

There is no documented use of 4-Bromo-4'-sulfobiphenyl as a reference standard in the analysis of complex mixtures. For a compound to be a useful reference standard, it must be of high purity and stability, and it should be relevant to the matrix being analyzed. nih.gov In the context of analyzing brominated flame retardants or sulfonated pollutants, this compound could theoretically serve as a standard, provided its presence in relevant samples is established or if it is used as an internal standard for related compounds. nih.govmdpi.comresearchgate.net

Method Development for Trace Analysis and Environmental Monitoring of Related Species

No specific methods have been developed for the trace analysis and environmental monitoring of this compound or for its use in monitoring related species. The development of such a method would likely involve techniques such as liquid chromatography or gas chromatography coupled with mass spectrometry (LC-MS or GC-MS), which are commonly used for the trace analysis of organic pollutants. ufz.devirginiabiosolids.comuniv-rennes.fr The presence of both a bromine atom and a sulfonic acid group would influence the choice of extraction, separation, and detection techniques. For instance, the sulfonic acid group imparts water solubility, which would necessitate different sample preparation strategies than those used for non-polar brominated compounds.

Table 2: Hypothetical Methodological Parameters for Trace Analysis of this compound

| Parameter | Technique | Description |

| Extraction | Solid-Phase Extraction (SPE) | Use of a sorbent to isolate the analyte from a large volume of an aqueous sample. |

| Separation | Reversed-Phase HPLC | Separation based on hydrophobicity, with the sulfonic acid group providing a strong polar character. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective detection, monitoring for the specific mass-to-charge ratio of the compound and its fragments. |

Isotopic Labeling Studies for Reaction Monitoring and Pathway Tracing

The use of this compound in isotopic labeling studies for reaction monitoring and pathway tracing has not been reported. Isotopic labeling involves replacing one or more atoms of a molecule with their isotope to trace the molecule's fate in a chemical or biological system. wikipedia.org this compound could be synthesized with stable isotopes such as 13C, 2H (deuterium), or 18O, or with a radionuclide like 35S. researchgate.netresearchgate.netthieme-connect.de Such labeled versions of the compound could then be used to study its degradation pathways in the environment or its metabolism in biological systems, with the isotopic label providing a clear marker for detection. However, at present, such studies involving this compound have not been published.

Future Research Directions and Emerging Opportunities

Sustainable Synthetic Routes for 4-Bromo-4'-sulfobiphenyl

Current literature does not provide specific examples of sustainable synthetic routes tailored for this compound. However, the principles of green chemistry and flow chemistry are broadly applicable to the synthesis of specialty chemicals and present a significant opportunity for future research.

Green Chemistry Approaches

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For a compound like this compound, this could involve exploring alternative solvents to reduce volatile organic compound (VOC) emissions, employing catalytic reactions to improve atom economy, and utilizing renewable feedstocks. Research in this area would aim to minimize waste and energy consumption compared to traditional synthetic methods.

Flow Chemistry and Continuous Processing

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a more controlled manufacturing process. This approach is particularly beneficial for reactions that are exothermic or involve hazardous reagents.

Exploration of Novel Reactivity and Unprecedented Transformations

The distinct electronic properties of the bromo and sulfo groups on the biphenyl (B1667301) scaffold of this compound suggest a rich and varied reactivity profile. Future research could focus on leveraging these functional groups to achieve novel chemical transformations. For instance, the bromine atom can participate in a wide range of cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecules from simpler precursors. The sulfonate group, on the other hand, can influence the compound's solubility and electronic properties, and could be used as a directing group or be transformed into other functional groups. Investigating the interplay between these two functionalities could lead to the discovery of unprecedented chemical reactions and the synthesis of novel compounds with unique properties.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the molecular or nanoscale, are a rapidly growing field of materials science. These materials often exhibit synergistic properties that are not present in the individual components. The structure of this compound makes it a potential candidate for incorporation into such hybrid materials. The organic biphenyl unit could provide desirable electronic or optical properties, while the sulfonate group could serve as a linking point to an inorganic framework, such as silica (B1680970) or metal oxides. Research in this area could lead to the development of new materials for applications in catalysis, sensing, or electronics.

Advanced Spectroscopic Characterization under Operando Conditions

To fully understand the role of this compound in a chemical reaction or as part of a functional material, it is crucial to study its behavior under real-time operating conditions. Operando spectroscopy combines a spectroscopic characterization technique with a simultaneous measurement of the catalytic or device performance. This approach provides dynamic information about the chemical and physical changes occurring during a process. Future research could employ techniques such as in-situ infrared or Raman spectroscopy to monitor the transformations of this compound in real-time, providing valuable insights into reaction mechanisms and material degradation pathways.

Machine Learning and AI in Predicting this compound's Reactivity and Properties

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry for predicting molecular properties and reaction outcomes. By training algorithms on large datasets of chemical information, ML models can learn complex structure-property and structure-reactivity relationships. For this compound, ML models could be developed to predict its reactivity in various chemical reactions, its physical properties, and its potential performance in different applications. This predictive capability could significantly accelerate the discovery and development of new applications for this compound by allowing researchers to screen a vast number of possibilities in silico before undertaking experimental work.

New Applications in Energy, Environment, and Advanced Technologies

The exploration of functionalized biphenyl derivatives in cutting-edge technologies is a rapidly expanding field. The specific characteristics of this compound make it a candidate for investigation in several emerging areas.

In the energy sector, sulfonated aromatic compounds are crucial components in the development of proton exchange membranes (PEMs) for fuel cells. The sulfonic acid group facilitates proton transport, a key function in these energy conversion devices. Research could focus on incorporating this compound into novel polymer architectures for PEMs. The presence of the bromine atom could offer a site for further modification or cross-linking, potentially enhancing the mechanical and thermal stability of the membrane.

From an environmental perspective, sulfonated aromatic compounds have been investigated for their potential in phytoremediation to remove pollutants from soil and water. nih.govscispace.com The high water solubility imparted by the sulfonic acid group makes these compounds mobile in aqueous systems. scispace.com Future research could explore the environmental fate and potential for bioremediation of this compound. Additionally, the biphenyl structure is a known core for certain classes of liquid crystals, and functionalized derivatives are continually being explored for advanced display technologies. nih.gov The polarity and potential for hydrogen bonding from the sulfonic acid group, combined with the steric and electronic influence of the bromine atom, could lead to novel liquid crystalline materials with unique electro-optical properties.

Furthermore, the development of advanced materials such as metal-organic frameworks (MOFs) and specialized polymers could benefit from the bifunctional nature of this compound. acs.org The sulfonic acid can act as a coordination site for metal ions in MOFs, while the bromo group provides a reactive handle for post-synthetic modification. In polymer science, this compound could serve as a monomer to create polymers with tailored properties for applications in organic electronics or as high-performance engineering plastics. royalsocietypublishing.org The investigation of biphenyl derivatives in these advanced applications is an active area of research, and this compound represents a novel building block with the potential to contribute to these fields.

Interactive Data Table: Properties of Related Biphenyl Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromobiphenyl (B57062) | C12H9Br | 233.10 | 82-86 | 310 |

| Biphenyl-4-sulfonic acid | C12H10O3S | 234.27 | Not available | Not available |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-bromo-4'-sulfobiphenyl, and how can its structure be validated?

- Methodology : Synthesis often involves sulfonation or sulfonyl chloride intermediates. For example, 4-bromo-4'-hydroxybiphenyl can be sulfonated using benzenesulfonyl chloride under alkaline conditions, followed by purification via column chromatography. Structural validation requires nuclear magnetic resonance (NMR) for bromine and sulfonic group identification, complemented by high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Q. What key physicochemical properties (e.g., solubility, melting point) are critical for handling this compound in experimental workflows?

- Methodology : Solubility in polar solvents (e.g., DMSO, THF) should be tested via saturation concentration experiments. Melting points are determined using differential scanning calorimetry (DSC). For example, analogous brominated biphenyls exhibit melting points between 132–135°C (hexane recrystallization) and solubility <1.2e-3 g/L in water at 25°C .

Q. How is this compound utilized as an intermediate in synthesizing functional materials?

- Methodology : It serves as a precursor for liquid crystals and nanocomposites. For instance, sulfonated biphenyls can undergo Suzuki-Miyaura coupling with boronic acids to generate extended π-conjugated systems. Pd(OAc)₂/PPh₃ catalysts are effective for vinylation reactions, though side products (e.g., 4-hydroxybiphenyl) require careful monitoring via HPLC .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Purity thresholds (>95%) are established using certified reference standards (e.g., Kanto Reagents’ brominated biphenyls) .

Q. How can researchers mitigate hazards during the synthesis of this compound?

- Methodology : Use fume hoods for sulfonation steps due to SO₃ gas release. Personal protective equipment (PPE) and waste neutralization protocols (e.g., sodium bicarbonate for acidic byproducts) are mandatory. Safety data sheets (SDS) for analogous compounds (e.g., 4-bromo-3-chlorophenol) provide toxicity benchmarks .

Advanced Research Questions

Q. How do catalytic systems influence cross-coupling reactions involving this compound?

- Methodology : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) in Suzuki-Miyaura couplings. Kinetic studies (e.g., reaction monitoring via in-situ IR) reveal that electron-deficient phosphine ligands reduce side-product formation. For example, Pd(OAc)₂/PPh₃ yields 78% vinylation efficiency but requires excess ethyl acrylate to suppress homocoupling .

Q. What strategies resolve contradictions in reported solubility data for brominated biphenyl derivatives?

- Methodology : Reproduce experiments under standardized conditions (e.g., IUPAC-recommended shake-flask method). Computational tools like ACD/Labs predict solubility via QSPR models, but empirical validation (e.g., UV-Vis spectroscopy for saturated solutions) is critical. Discrepancies may arise from crystallinity differences or solvent impurities .

Q. How does sulfonic acid functionalization impact the electronic properties of this compound in optoelectronic applications?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps. Experimentally, cyclic voltammetry (CV) measures oxidation potentials. Sulfonic groups enhance hydrophilicity but may reduce charge carrier mobility in organic semiconductors, as seen in analogous triphenylamine derivatives .

Q. What mechanistic insights explain side-product formation in Pd-catalyzed reactions with this compound?

- Methodology : Isotopic labeling (e.g., deuterated solvents) identifies proton transfer pathways. For vinylation reactions, GC-MS analysis of side products (e.g., ethyl cinnamate) suggests competing β-hydride elimination. Optimizing base strength (e.g., K₂CO₃ vs. Cs₂CO₃) minimizes these pathways .

Q. How can researchers validate the environmental stability of this compound in long-term storage?

- Methodology : Accelerated aging studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Brominated biphenyls are prone to photolytic debromination; thus, UV-Vis stability tests under simulated sunlight are advised. NIST reference data for similar compounds guide degradation pathway predictions .

Notes

- Data Contradictions : Cross-validate physicochemical properties using peer-reviewed journals (e.g., Liquid Crystals for phase behavior ) and certified standards (e.g., Kanto Reagents ).

- Advanced Characterization : Synchrotron X-ray diffraction resolves crystal packing ambiguities, particularly for sulfonated derivatives .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and open data sharing, balancing transparency with privacy in collaborative research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.